molecular formula C19H12O3 B13856631 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one CAS No. 847158-23-0

2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one

Cat. No.: B13856631
CAS No.: 847158-23-0
M. Wt: 288.3 g/mol
InChI Key: GCTSBDPGEOFWBK-UHFFFAOYSA-N
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Description

2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one is a phenalenone derivative known for its unique chemical structure and potential biological activities This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions on the phenyl and phenalenone rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Halogenated, nitrated, or sulfonated phenalenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The biological activity of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one is attributed to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis or cell death. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one is compared with other phenalenone derivatives such as:

    2-Hydroxy-8-(3,4-dihydroxyphenyl)-1H-phenalen-1-one: Similar structure but with an additional hydroxyl group, leading to different biological activities.

    Phenalenone: The parent compound without hydroxyl substitutions, showing different reactivity and applications.

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

847158-23-0

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

2-hydroxy-8-(4-hydroxyphenyl)phenalen-1-one

InChI

InChI=1S/C19H12O3/c20-15-6-4-11(5-7-15)14-8-12-2-1-3-13-10-17(21)19(22)16(9-14)18(12)13/h1-10,20-21H

InChI Key

GCTSBDPGEOFWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C=C(C3=O)O)C4=CC=C(C=C4)O

Origin of Product

United States

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